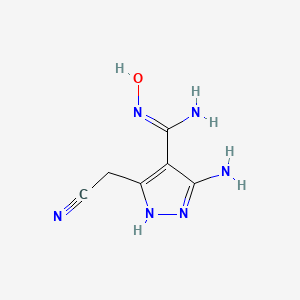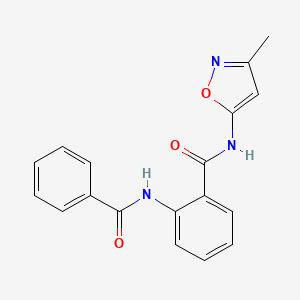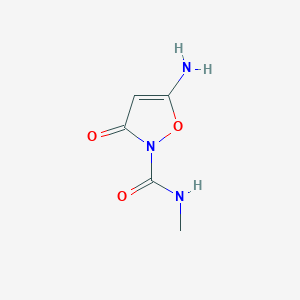
1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with two phenyl groups and a methanesulfonyl group, making it a valuable scaffold for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with benzoylacetone, followed by sulfonylation with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the sulfonylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .
化学反応の分析
Types of Reactions
1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives .
科学的研究の応用
1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and pharmaceuticals.
作用機序
The mechanism of action of 1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
3,5-Diphenyl-1H-pyrazole: Lacks the methanesulfonyl group, making it less reactive in certain substitution reactions.
1,3-Diphenyl-1H-pyrazole: Similar structure but without the methanesulfonyl group, leading to different chemical properties and reactivity.
5-Methylsulfonyl-1,3-diphenyl-1H-pyrazole: A closely related compound with similar reactivity but different substitution patterns.
Uniqueness
1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole is unique due to the presence of both phenyl and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
871110-23-5 |
|---|---|
分子式 |
C16H14N2O2S |
分子量 |
298.4 g/mol |
IUPAC名 |
5-methylsulfonyl-1,3-diphenylpyrazole |
InChI |
InChI=1S/C16H14N2O2S/c1-21(19,20)16-12-15(13-8-4-2-5-9-13)17-18(16)14-10-6-3-7-11-14/h2-12H,1H3 |
InChIキー |
RVUWOTBZLXRUSX-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{(1E)-3-Anilino-1-[5-(dimethylamino)-2-furyl]-3-oxo-1-propen-2-yl}benzamide](/img/structure/B12884872.png)
![2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12884884.png)




![5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B12884902.png)

![(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid](/img/structure/B12884924.png)
![1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12884940.png)



